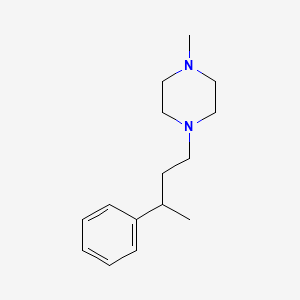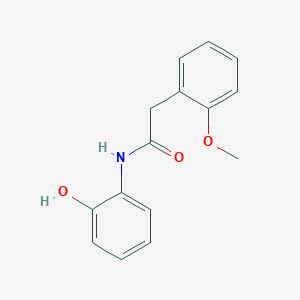
N-ethyl-N'-(3-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N'-(3-methylphenyl)ethanediamide, also known as N,N-diethyl-meta-toluamide (DEET), is a common insect repellent used to protect humans and animals from various insects, including mosquitoes, ticks, and fleas. DEET was first developed by the United States Army in the 1940s and has been used extensively since then due to its effectiveness in repelling insects.
作用機序
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human and animal hosts. DEET may also affect the insect's sense of taste and smell, making it less attractive to insects.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and animals when used as directed. However, some studies have suggested that DEET may have negative effects on the central nervous system and liver function. More research is needed to fully understand the biochemical and physiological effects of DEET.
実験室実験の利点と制限
DEET is commonly used in laboratory experiments to study insect behavior and physiology. Its effectiveness in repelling insects makes it a useful tool for studying insect responses to stimuli. However, DEET's strong odor and potential toxicity may limit its use in certain experiments.
将来の方向性
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Investigating the mechanism of action of DEET in more detail to better understand how it repels insects.
2. Developing new insect repellents that are more effective and less toxic than DEET.
3. Studying the long-term effects of DEET exposure on human and animal health.
4. Exploring the potential use of DEET in controlling insect-borne diseases, such as malaria and Zika virus.
5. Investigating the effects of DEET on non-target species, such as bees and other pollinators.
合成法
DEET can be synthesized through a reaction between toluene and ethyl chloride using aluminum chloride as a catalyst. The reaction produces N-ethyl-m-toluidine, which is then converted to DEET through a reaction with ethyl chloroformate.
科学的研究の応用
DEET has been extensively studied for its effectiveness in repelling insects, and it is considered one of the most effective insect repellents available. It has been used in various settings, including military operations, outdoor activities, and public health campaigns.
特性
IUPAC Name |
N-ethyl-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-12-10(14)11(15)13-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNOUFADVYBYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-(3-methylphenyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5057980.png)
![4-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5057982.png)


![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5058004.png)
![3-[(4-chlorophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5058007.png)
![4-(3-bromophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5058015.png)

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B5058035.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B5058044.png)
![1,3-dimethyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5058053.png)

![2-[(cyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5058068.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5058080.png)